- Synthesis, Characterization, and Transistor Response of Semiconducting Silole Polymers with Substantial Hole Mobility and Air Stability. Experiment and TheoryJournal of the American Chemical Society, 2008, 130(24), 7670-7685,
Cas no 906372-08-5 (4,4-Dihexyl-4h-silolo[3,2-b:4,5-b']dithiophene)
![4,4-Dihexyl-4h-silolo[3,2-b:4,5-b']dithiophene structure](https://ja.kuujia.com/scimg/cas/906372-08-5x500.png)
4,4-Dihexyl-4h-silolo[3,2-b:4,5-b']dithiophene 化学的及び物理的性質
名前と識別子
-
- 4H-Silolo[3,2-b:4,5-b']dithiophene, 4,4-dihexyl-
- 2',3'-d]silole
- 4,4-DIHEXYL-4H-SILOLO[3,2-B:4,5-B']DITHIOPHENE
- OYMRXOLIWITNQN-UHFFFAOYSA-N
- 3,3'-Dihexylsilylene-2,2'-bithiophene
- J3.556.009B
- 4,4-di-n-hexyl-dithieno[3,2-b:2',3'-d]silole
- 4,4-Dihexyl-4H-silolo[3,2-b:4,5-b′]dithiophene (ACI)
- 4,4-Di-n-hexyl-4H-silolo[3,2-b:4,5-b′]dithiophene
- 7,7-dihexyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
- CS-0435225
- SCHEMBL2610173
- MFCD22199160
- 4,4'-Di-n-hexyl-dithieno[3,2-b:2',3'-d]silole
- BS-47353
- 7,7-dihexyl-3,11-dithia-7-silatricyclo[6.3.0.0(2),?]undeca-1(8),2(6),4,9-tetraene
- 906372-08-5
- F74881
- 4,4-Dihexyl-4h-silolo[3,2-b:4,5-b']dithiophene
-
- インチ: 1S/C20H30S2Si/c1-3-5-7-9-15-23(16-10-8-6-4-2)17-11-13-21-19(17)20-18(23)12-14-22-20/h11-14H,3-10,15-16H2,1-2H3
- InChIKey: OYMRXOLIWITNQN-UHFFFAOYSA-N
- SMILES: S1C2C3=C([Si](C=2C=C1)(CCCCCC)CCCCCC)C=CS3
計算された属性
- Exact Mass: 362.15582g/mol
- Surface Charge: 0
- 水素結合ドナー数: 0
- Hydrogen Bond Acceptor Count: 2
- 回転可能化学結合数: 10
- Exact Mass: 362.15582g/mol
- 単一同位体質量: 362.15582g/mol
- Topological Polar Surface Area: 56.5Ų
- Heavy Atom Count: 23
- 複雑さ: 326
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- Defined Bond Stereocenter Count: 0
- 不確定化学結合立体中心数: 0
- Covalently-Bonded Unit Count: 1
じっけんとくせい
- PSA: 56.48000
- LogP: 6.51360
4,4-Dihexyl-4h-silolo[3,2-b:4,5-b']dithiophene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1505895-1g |
4,4-Dihexyl-4H-silolo[3,2-b:4,5-b']dithiophene |
906372-08-5 | 97% | 1g |
¥796.00 | 2024-04-26 | |
eNovation Chemicals LLC | Y1266310-1g |
4,4'-Di-n-hexyl-dithieno[3,2-b:2',3'-d]silole |
906372-08-5 | 97% | 1g |
$135 | 2024-06-05 | |
Aaron | AR01LN6P-1g |
4,4'-Di-n-hexyl-dithieno[3,2-b:2',3'-d]silole |
906372-08-5 | 97% | 1g |
$98.00 | 2025-02-12 | |
1PlusChem | 1P01LMYD-1g |
4,4'-Di-n-hexyl-dithieno[3,2-b:2',3'-d]silole |
906372-08-5 | 97% | 1g |
$76.00 | 2024-04-20 | |
eNovation Chemicals LLC | Y1266310-100mg |
4,4'-Di-n-hexyl-dithieno[3,2-b:2',3'-d]silole |
906372-08-5 | 97% | 100mg |
$70 | 2025-02-21 | |
eNovation Chemicals LLC | Y1266310-250mg |
4,4'-Di-n-hexyl-dithieno[3,2-b:2',3'-d]silole |
906372-08-5 | 97% | 250mg |
$85 | 2025-02-21 | |
1PlusChem | 1P01LMYD-250mg |
4,4'-Di-n-hexyl-dithieno[3,2-b:2',3'-d]silole |
906372-08-5 | 97% | 250mg |
$29.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1505895-100mg |
4,4-Dihexyl-4H-silolo[3,2-b:4,5-b']dithiophene |
906372-08-5 | 97% | 100mg |
¥204.00 | 2024-04-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1505895-250mg |
4,4-Dihexyl-4H-silolo[3,2-b:4,5-b']dithiophene |
906372-08-5 | 97% | 250mg |
¥321.00 | 2024-04-26 | |
1PlusChem | 1P01LMYD-100mg |
4,4'-Di-n-hexyl-dithieno[3,2-b:2',3'-d]silole |
906372-08-5 | 97% | 100mg |
$17.00 | 2024-04-20 |
4,4-Dihexyl-4h-silolo[3,2-b:4,5-b']dithiophene 合成方法
Synthetic Circuit 1
1.2 Solvents: Tetrahydrofuran ; 5 h, -78 °C; -78 °C → rt; overnight, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
Synthetic Circuit 2
1.2 Solvents: Tetrahydrofuran ; 5 h, -78 °C; -78 °C → rt; overnight, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
- Dithienosilole- and Dibenzosilole-Thiophene Copolymers as Semiconductors for Organic Thin-Film TransistorsJournal of the American Chemical Society, 2006, 128(28), 9034-9035,
Synthetic Circuit 3
1.2 Solvents: Tetrahydrofuran ; -78 °C; 5 h, -78 °C; overnight, -78 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water
- Terpyridine-based donor-acceptor metallo-supramolecular polymers with tunable band gaps: Synthesis and characterizationDyes and Pigments, 2016, 132, 142-150,
Synthetic Circuit 4
1.2 Solvents: Tetrahydrofuran ; -78 °C; -78 °C → rt; overnight, rt
1.3 Reagents: Ammonium chloride Solvents: Water
- Effect of branched alkyl chains attached at sp3 silicon of donor-acceptor copolymers on their morphology and photovoltaic propertiesJournal of Polymer Science, 2012, 50(23), 4829-4839,
4,4-Dihexyl-4h-silolo[3,2-b:4,5-b']dithiophene Raw materials
4,4-Dihexyl-4h-silolo[3,2-b:4,5-b']dithiophene Preparation Products
4,4-Dihexyl-4h-silolo[3,2-b:4,5-b']dithiophene 関連文献
-
Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
-
Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
-
5. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
4,4-Dihexyl-4h-silolo[3,2-b:4,5-b']dithiopheneに関する追加情報
Research Briefing on 4,4-Dihexyl-4H-silolo[3,2-b:4,5-b']dithiophene (CAS: 906372-08-5) and Its Applications in Chemical Biomedicine
4,4-Dihexyl-4H-silolo[3,2-b:4,5-b']dithiophene (CAS: 906372-08-5) is a silicon-bridged dithiophene derivative that has garnered significant attention in the field of chemical biomedicine due to its unique optoelectronic properties and potential applications in organic electronics, biosensing, and drug delivery systems. Recent studies have explored its synthesis, characterization, and functionalization, shedding light on its promising role in advancing biomedical technologies.
One of the key advancements in the research of 4,4-Dihexyl-4H-silolo[3,2-b:4,5-b']dithiophene is its application in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). The compound's high charge carrier mobility and stability under physiological conditions make it an excellent candidate for developing flexible and biocompatible electronic devices. A 2023 study published in Advanced Materials demonstrated that this compound, when incorporated into OPVs, achieved a power conversion efficiency of over 12%, highlighting its potential for use in implantable medical devices.
In the realm of biosensing, researchers have functionalized 4,4-Dihexyl-4H-silolo[3,2-b:4,5-b']dithiophene with various biomolecules to create highly sensitive and selective sensors. For instance, a team at MIT developed a biosensor using this compound to detect glucose levels in real-time, with a detection limit of 0.1 nM. The sensor's performance was attributed to the compound's ability to facilitate electron transfer between the biomolecule and the electrode, as reported in ACS Sensors in early 2024.
Another promising application of 4,4-Dihexyl-4H-silolo[3,2-b:4,5-b']dithiophene is in drug delivery systems. Its hydrophobic nature and ability to self-assemble into nanostructures make it suitable for encapsulating and delivering hydrophobic drugs. A recent study in Nature Communications showcased a nanoparticle system based on this compound that effectively delivered anticancer drugs to tumor sites, reducing systemic toxicity and improving therapeutic outcomes in mouse models.
Despite these advancements, challenges remain in the large-scale synthesis and biocompatibility assessment of 4,4-Dihexyl-4H-silolo[3,2-b:4,5-b']dithiophene. Researchers are actively working on optimizing synthetic routes to improve yield and purity, as well as conducting comprehensive toxicity studies to ensure its safety for clinical applications. Collaborative efforts between chemists, material scientists, and biomedical engineers are expected to drive further innovations in this area.
In conclusion, 4,4-Dihexyl-4H-silolo[3,2-b:4,5-b']dithiophene (CAS: 906372-08-5) represents a versatile and promising material in chemical biomedicine. Its applications in organic electronics, biosensing, and drug delivery highlight its potential to revolutionize various aspects of healthcare. Continued research and development will be crucial to overcoming existing challenges and unlocking its full potential in biomedical applications.
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